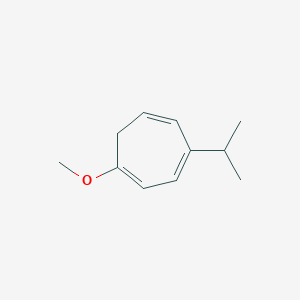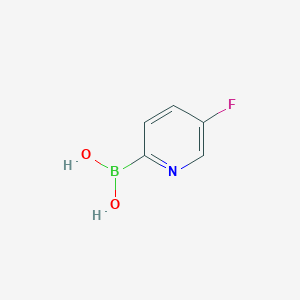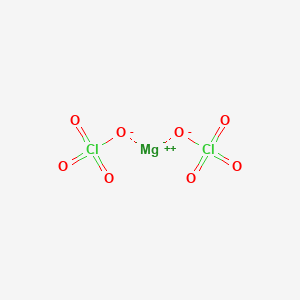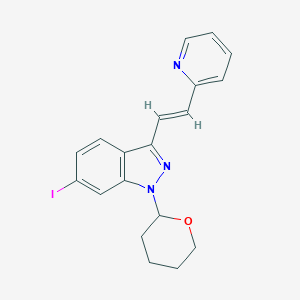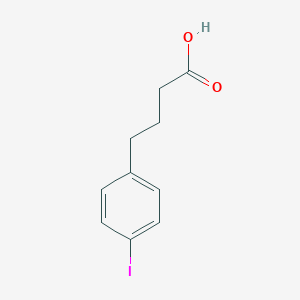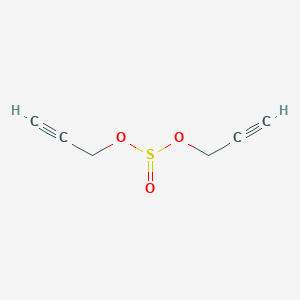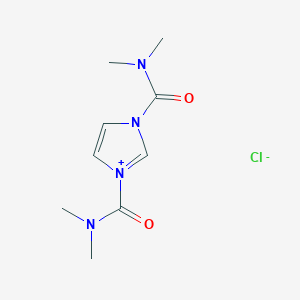
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder with a molecular weight of 342.27 g/mol and a melting point of 214-216°C. This compound is also known as BMIMCl and is used in a variety of applications, including as a solvent and in catalysis.
Wirkmechanismus
The mechanism of action for 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. It is also believed to have a stabilizing effect on certain chemical intermediates, making it useful in catalysis.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. However, it has been found to have low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it useful as a solvent in many organic chemistry reactions. Additionally, it has been found to be relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are also limitations to using 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. It is a relatively expensive compound, which can limit its use in larger-scale experiments. Additionally, it may not be suitable for use in reactions that require a solvent with specific properties, such as low polarity or high boiling point.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-Bis(dimethylcarbamoyl)-imidazolium chloride. One area of interest is its potential use in the synthesis of new pharmaceuticals and other complex molecules. Additionally, further research could be conducted on its mechanism of action and its potential applications in catalysis. Finally, there may be opportunities to develop new synthesis methods for this compound, which could make it more accessible for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride has been found to have a wide range of applications in scientific research. It is commonly used as a solvent in organic chemistry reactions, due to its ability to dissolve a variety of organic compounds. It has also been used in catalysis, particularly in the synthesis of pharmaceuticals and other complex molecules.
Eigenschaften
CAS-Nummer |
135756-61-5 |
|---|---|
Produktname |
1,3-Bis(dimethylcarbamoyl)-imidazolium chloride |
Molekularformel |
C9H15ClN4O2 |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetramethylimidazol-1-ium-1,3-dicarboxamide;chloride |
InChI |
InChI=1S/C9H15N4O2.ClH/c1-10(2)8(14)12-5-6-13(7-12)9(15)11(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZSVLFJUDFXBZTG-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
Kanonische SMILES |
CN(C)C(=O)N1C=C[N+](=C1)C(=O)N(C)C.[Cl-] |
Andere CAS-Nummern |
135756-61-5 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
1,3-Bis((dimethylamino)carbonyl)-1H-imidazolium chloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

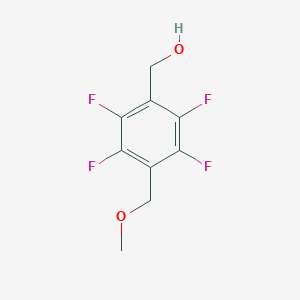
![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)

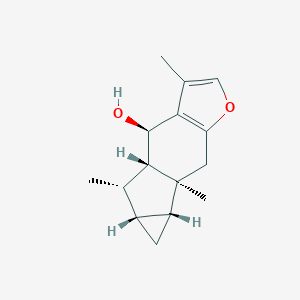
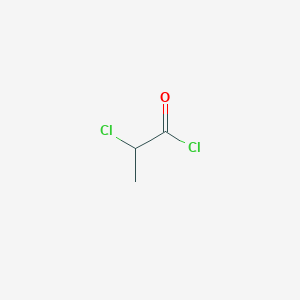
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
